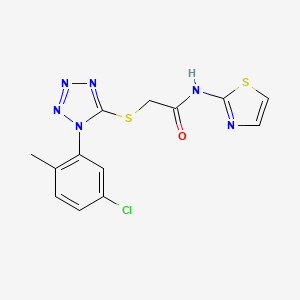

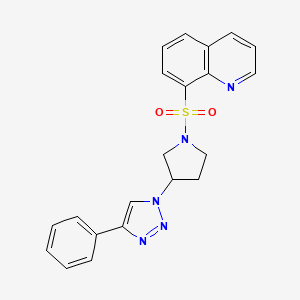

![molecular formula C23H25N3O4 B2524970 N-phényl-1-(3,4,5-triméthoxyphényl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide CAS No. 899735-79-6](/img/structure/B2524970.png)

N-phényl-1-(3,4,5-triméthoxyphényl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a useful research compound. Its molecular formula is C23H25N3O4 and its molecular weight is 407.47. The purity is usually 95%.

BenchChem offers high-quality N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Le composé a été étudié pour son potentiel en tant qu'agent anticancéreux. Des chercheurs ont synthétisé de nouveaux dérivés de 3,4,5-triméthoxycinnamamide liés au 1,2,3-triazole en faisant réagir de l' (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-triméthoxyphényl) acrylamide avec différents azides aryles . Ces dérivés ont été criblés pour leur activité anticancéreuse in vitro contre les lignées cellulaires MCF-7 et A549, montrant une activité remarquable contre les deux types de cellules cancéreuses.

- Les dérivés de l'acide cinnamique, y compris le composé en question, ont été explorés pour leur potentiel antimicrobien. Parmi les différents dérivés, certains ont montré une bonne activité antimicrobienne . Cela suggère un rôle possible dans la lutte contre les infections microbiennes.

- Les analogues de l'acide cinnamique, tels que le composé mentionné, sont connus pour leurs propriétés antioxydantes et anti-inflammatoires. Ces caractéristiques en font des candidats intéressants pour des applications thérapeutiques .

- Le squelette structurel unique des dérivés de l'acide cinnamique permet des modifications pour améliorer la puissance et la pharmacocinétique. Les chercheurs ont exploité cette caractéristique pour développer de nouveaux agents avec une meilleure sélectivité et des effets secondaires réduits .

- Le motif 1,2,3-triazole, présent dans les dérivés synthétisés, présente diverses activités biologiques. Les triazoles ont été associés à des effets anticancéreux, anti-VIH, anti-inflammatoires et antimicrobiens . L'incorporation de ce motif améliore le potentiel du composé en tant qu'agent thérapeutique.

- Bien qu'absents dans la nature, les 1,2,3-triazoles trouvent de larges applications dans la découverte de médicaments et la synthèse organique. Leur polyvalence s'étend à la chimie des polymères, à la chimie supramoléculaire, à la bioconjugaison, à l'imagerie fluorescente et aux sciences des matériaux .

Activité anticancéreuse

Propriétés antimicrobiennes

Effets antioxydants et anti-inflammatoires

Modification structurelle pour une meilleure pharmacocinétique

Motif 1,2,3-triazole pour l'activité biologique

Découverte de médicaments et synthèse organique

Mécanisme D'action

Target of Action

The primary targets of N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide are tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

This compound interacts with its targets in a way that inhibits their function. For instance, it inhibits tubulin polymerization, a process critical for cell division . It also down-regulates Extracellular Signal Regulated Kinase 2 (ERK2) protein and inhibits ERKs phosphorylation .

Biochemical Pathways

The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, affecting multiple signaling pathways .

Pharmacokinetics

Compounds with the trimethoxyphenyl group have been associated with a wide range of bioactivity effects . More research is needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of cell division, disruption of protein folding, and alteration of gene expression . These effects can lead to cell death, particularly in cancer cells, making this compound a potential anticancer agent .

Orientations Futures

Analyse Biochimique

Biochemical Properties

The TMP group in N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been found to interact with a variety of enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Cellular Effects

N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has shown to have significant effects on various types of cells. It has displayed notable anti-cancer effects by effectively inhibiting tubulin . Tubulin is a cytoskeletal protein which plays a very important role in mitosis by giving the cell its shape and structure .

Molecular Mechanism

The molecular mechanism of action of N-phenyl-1-(3,4,5-trimethoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves its interaction with various biomolecules. For instance, it has been found to inhibit tubulin, a protein that is crucial for cell division . This inhibition disrupts the normal functioning of the cells, leading to their death .

Temporal Effects in Laboratory Settings

The TMP group in this compound has been associated with long-term effects on cellular function .

Dosage Effects in Animal Models

Compounds containing the TMP group have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents .

Metabolic Pathways

The TMP group in this compound has been associated with various metabolic pathways .

Transport and Distribution

The TMP group in this compound has been associated with various transport and distribution mechanisms .

Subcellular Localization

The TMP group in this compound has been associated with various subcellular localizations .

Propriétés

IUPAC Name |

N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-28-19-14-16(15-20(29-2)22(19)30-3)21-18-10-7-11-25(18)12-13-26(21)23(27)24-17-8-5-4-6-9-17/h4-11,14-15,21H,12-13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIMXCIWNHFBSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

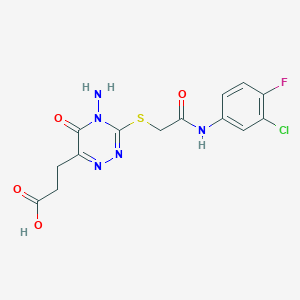

![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)

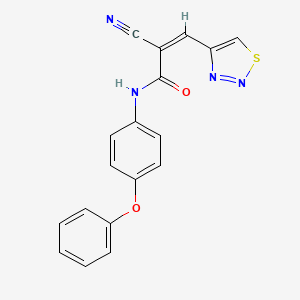

![N-benzyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2524896.png)

![N-[(1,4-Dimethylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2524898.png)

![3-[(2-Ethoxyethyl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2524905.png)

![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)

![N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2524910.png)